molecular formula C21H21FN2S B3632319 [1-(2-fluorobenzyl)-1H-indol-3-yl](piperidin-1-yl)methanethione

[1-(2-fluorobenzyl)-1H-indol-3-yl](piperidin-1-yl)methanethione

Cat. No.: B3632319
M. Wt: 352.5 g/mol
InChI Key: IXDUVAMRWHGIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzyl)-1H-indol-3-ylmethanethione: is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a fluorobenzyl group attached to an indole core, which is further connected to a piperidinyl methanethione moiety. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-1H-indol-3-ylmethanethione typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, which can be synthesized through Fischer indole synthesis. The fluorobenzyl group is then introduced via a nucleophilic substitution reaction. The final step involves the attachment of the piperidinyl methanethione moiety through a coupling reaction, often using reagents like titanium(III) chloride under reflux conditions .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to produce larger quantities efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the indole core, such as reducing the methanethione group to a corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.

Scientific Research Applications

Chemistry: In chemistry, 1-(2-fluorobenzyl)-1H-indol-3-ylmethanethione is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine: In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising candidate for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and pharmacokinetics to determine its suitability for clinical use.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance in applications such as coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-1H-indol-3-ylmethanethione involves its interaction with specific molecular targets in the body. The indole core is known to bind to various receptors and enzymes, modulating their activity. The fluorobenzyl group enhances the compound’s binding affinity and selectivity, while the piperidinyl methanethione moiety contributes to its overall stability and bioavailability. The exact pathways and targets involved depend on the specific biological activity being studied, but common targets include neurotransmitter receptors, enzymes involved in inflammation, and proteins related to cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 1-(2-fluorobenzyl)-1H-indol-3-ylmethanethione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its binding affinity, while the piperidinyl methanethione moiety provides stability and bioavailability. These features make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[1-[(2-fluorophenyl)methyl]indol-3-yl]-piperidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2S/c22-19-10-4-2-8-16(19)14-24-15-18(17-9-3-5-11-20(17)24)21(25)23-12-6-1-7-13-23/h2-5,8-11,15H,1,6-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDUVAMRWHGIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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